
2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-Cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid” is a chemical compound with the CAS Number: 309279-80-9 . It has a molecular weight of 208.24 . The IUPAC name for this compound is [(3-cyano-6-methyl-2-pyridinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2S/c1-6-2-3-7(4-10)9(11-6)14-5-8(12)13/h2-3H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.24 .Applications De Recherche Scientifique
Photovoltaic Applications
Organic sensitizers, including compounds structurally related to 2-((3-cyano-6-methylpyridin-2-yl)thio)-2-phenylacetic acid, have been developed for solar cell applications. These sensitizers, designed with donor, electron-conducting, and anchoring groups, exhibit high incident photon to current conversion efficiency when anchored onto TiO2 film. Photovoltaic performance data from an electrolyte composition study demonstrated significant conversion efficiency under standard sunlight conditions, showcasing the potential of these compounds in enhancing solar cell performance (Sanghoon Kim et al., 2006).
Metal Complex Synthesis
The synthesis of metal complexes using ligands derived from compounds similar to this compound has been explored. For example, a study on the synthesis and structural assessment of metal complexes with thio ligands derived from pyridin-2-yl compounds demonstrated the potential of these complexes in various applications, including catalysis and materials science (A. Castiñeiras et al., 2018).
Anticancer Research
New 2-phenylpyridine Au(III) complexes with various thiolate ligands have been synthesized and characterized for their potential in anticancer research. The study revealed that these complexes exhibit more cytotoxicity against human leukemia and mouse tumor cell lines than cisplatin, a clinically used chemotherapy drug. This research highlights the potential therapeutic applications of gold complexes with thiolate ligands derived from pyridin-2-yl compounds (D. Fan et al., 2003).
Material Science
Compounds structurally related to this compound have been utilized in material science, particularly in the synthesis of novel organic materials. For instance, the development of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives showcases the versatility of these compounds in creating materials with potential industrial applications, including photoelectronic devices (S. Shafi et al., 2021).
Orientations Futures
Thiophene-based analogs, which this compound is a part of, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there could be future research directions exploring the biological activities of this compound.
Propriétés
IUPAC Name |
2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-7-8-12(9-16)14(17-10)20-13(15(18)19)11-5-3-2-4-6-11/h2-8,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUIDMPGQWTGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)

![3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2719545.png)

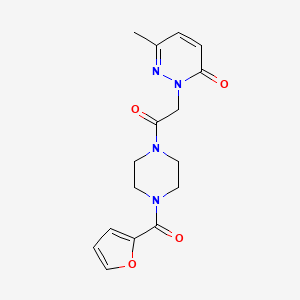
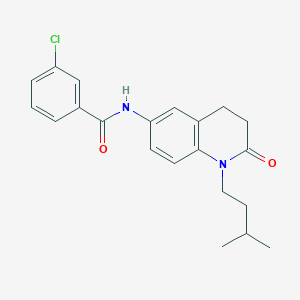
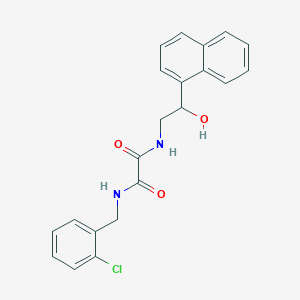
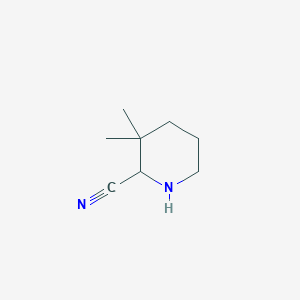

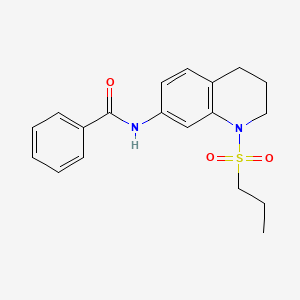

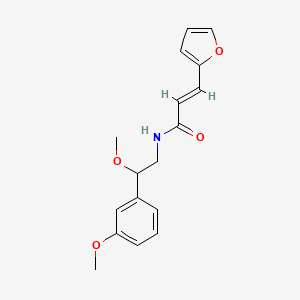
![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)